molecular formula C13H22BN3O2 B14866398 N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

Cat. No.: B14866398
M. Wt: 263.15 g/mol
InChI Key: UEFWQFWYNPROGA-UHFFFAOYSA-N
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Description

5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various synthetic applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-(Methylethylamino)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .

Properties

Molecular Formula

C13H22BN3O2

Molecular Weight

263.15 g/mol

IUPAC Name

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C13H22BN3O2/c1-7-17(6)11-9-15-10(8-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3

InChI Key

UEFWQFWYNPROGA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N(C)CC

Origin of Product

United States

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